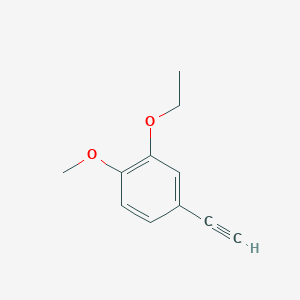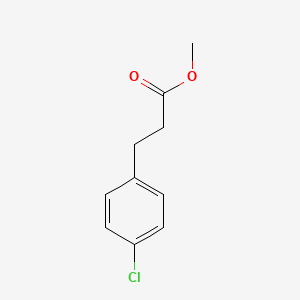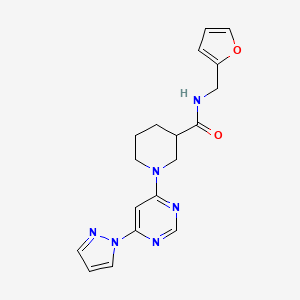![molecular formula C13H18N4OS B2791479 N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1436264-50-4](/img/structure/B2791479.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用机制
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used to study the molecular mechanisms of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and viral infections.
4. Structural biology: this compound can be used to study the crystal structure of CK2 and its interaction with other proteins or ligands, which can provide insights into drug design and development.
5. Clinical trials: this compound can be further evaluated in clinical trials to determine its safety and efficacy in various diseases, and to optimize its dosage and administration.
实验室实验的优点和局限性
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. This compound can be used in various assays to measure CK2 activity, including kinase assays, western blotting, and immunoprecipitation. This compound can also be used in animal models to study its therapeutic effects in cancer, neurodegenerative diseases, and viral infections.
However, this compound also has some limitations for lab experiments, including its relatively high cost, its instability in aqueous solutions, and its potential off-target effects on other kinases or proteins. This compound should be stored at -20°C and protected from light and moisture to ensure its stability.
未来方向
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has shown promising results in preclinical and clinical studies for various diseases, but there are still many future directions to explore. Some of the future directions include:
1. Combination therapies: this compound can be combined with other drugs or therapies to enhance its efficacy and reduce drug resistance in cancer, neurodegenerative diseases, and viral infections.
2. Biomarker discovery: this compound can be used to identify new biomarkers or targets for diagnosis, prognosis, or therapy in various diseases.
3.
合成方法
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be synthesized by reacting 2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting this compound can be purified by column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and contributes to tumor growth, survival, and resistance to chemotherapy. This compound has been shown to inhibit CK2 activity in cancer cells and induce cell death, both in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in various types of cancer.
In neurodegenerative diseases such as Alzheimer's and Parkinson's, CK2 is involved in the phosphorylation of tau and alpha-synuclein, respectively, which leads to their aggregation and neurotoxicity. This compound has been shown to reduce tau and alpha-synuclein phosphorylation and aggregation, and improve cognitive and motor function in animal models of these diseases. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in Alzheimer's and Parkinson's patients.
In viral infections such as hepatitis C and human papillomavirus (HPV), CK2 is involved in the viral life cycle and replication. This compound has been shown to inhibit CK2 activity in infected cells and reduce viral replication, both in vitro and in vivo. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in hepatitis C and HPV patients.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-3-10-6-15-12(16-10)19-7-11(18)17-13(2,8-14)9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHNUCPYTXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)SCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2791401.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2791406.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2791412.png)
![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791414.png)

![3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2791416.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)
![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2791419.png)